molecular formula C17H15Cl2NO5 B14608451 Butyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate CAS No. 57729-01-8

Butyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate

Cat. No.: B14608451
CAS No.: 57729-01-8
M. Wt: 384.2 g/mol
InChI Key: OXHVHZRGKJEMFO-UHFFFAOYSA-N
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Description

Butyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a butyl ester group, a dichlorophenoxy moiety, and a nitrobenzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate typically involves the esterification of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid with butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

Butyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and butanol.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The dichlorophenoxy moiety can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

    Reduction: Hydrogen gas, palladium on carbon catalyst, mild temperatures.

    Substitution: Nucleophiles such as amines or thiols, organic solvents, moderate temperatures.

Major Products Formed

    Hydrolysis: 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid and butanol.

    Reduction: Butyl 5-(2,4-dichlorophenoxy)-2-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a model compound for studying esterification and reduction reactions.

    Biology: Investigated for its potential biological activities, including herbicidal and pesticidal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the formulation of agrochemicals and materials with specific properties, such as plasticizers or stabilizers.

Mechanism of Action

The mechanism of action of Butyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate depends on its application. For instance, as a herbicide, it may act by disrupting the growth and development of plants through interference with specific biochemical pathways. The molecular targets could include enzymes involved in photosynthesis or cell division. In medicinal applications, the compound may interact with specific receptors or enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Butyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate can be compared with other similar compounds, such as:

    Butyl 2-(2,4-dichlorophenoxy)acetate: Similar in structure but differs in the position of the ester and nitro groups.

    Butyl 2-(2,4,5-trichlorophenoxy)acetate: Contains an additional chlorine atom, which may alter its chemical and biological properties.

    2,4-Dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with a similar dichlorophenoxy moiety but lacks the nitrobenzoate structure.

Properties

CAS No.

57729-01-8

Molecular Formula

C17H15Cl2NO5

Molecular Weight

384.2 g/mol

IUPAC Name

butyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate

InChI

InChI=1S/C17H15Cl2NO5/c1-2-3-8-24-17(21)13-10-12(5-6-15(13)20(22)23)25-16-7-4-11(18)9-14(16)19/h4-7,9-10H,2-3,8H2,1H3

InChI Key

OXHVHZRGKJEMFO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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